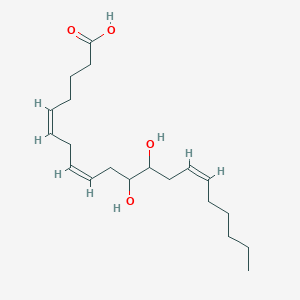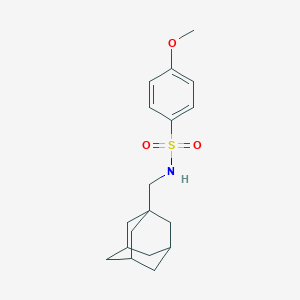
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone, commonly referred to as DMPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPOP is a piperazinone derivative, which is a class of compounds that have been studied extensively for their pharmacological properties. In
Mechanism of Action
The mechanism of action of DMPOP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. DMPOP has been shown to induce the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. DMPOP has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
DMPOP has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that DMPOP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMPOP has also been shown to exhibit antioxidant activity and to protect against oxidative stress. In vivo studies have shown that DMPOP has anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using DMPOP in lab experiments is its potential as a fluorescent probe for the detection of metal ions. DMPOP has been shown to exhibit high selectivity and sensitivity for certain metal ions, making it a useful tool for analytical chemistry. However, one limitation of using DMPOP in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
For the study of DMPOP include the development of metal complexes, further studies on its mechanism of action, and optimization for various applications.
Synthesis Methods
DMPOP can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzaldehyde with phenylhydrazine, followed by the reaction of the resulting product with ethyl acetoacetate. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The yield of DMPOP using these methods varies, and modifications to the reaction conditions can be made to optimize the yield.
Scientific Research Applications
DMPOP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DMPOP has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DMPOP has also been studied for its potential use as an antidepressant and anxiolytic agent. In materials science, DMPOP has been used as a precursor for the synthesis of metal complexes, which have potential applications in catalysis and sensing. In analytical chemistry, DMPOP has been used as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
178408-23-6 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(3Z)-3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-14-8-9-17(15(2)12-14)19(23)13-18-20(24)22(11-10-21-18)16-6-4-3-5-7-16/h3-9,12-13,21H,10-11H2,1-2H3/b18-13- |
InChI Key |
UFXULZWUKQIFFO-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C3=CC=CC=C3)C |
SMILES |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3)C |
synonyms |
(3Z)-3-[2-(2,4-dimethylphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2- one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)

